N-(3-iodo-4-methylphenyl)benzamide
Description
N-(3-Iodo-4-methylphenyl)benzamide is a benzamide derivative characterized by a benzoyl group substituted with an iodine atom at the 3-position and a methyl group at the 4-position of the phenylamine moiety.
Properties
Molecular Formula |
C14H12INO |
|---|---|
Molecular Weight |
337.15 g/mol |
IUPAC Name |
N-(3-iodo-4-methylphenyl)benzamide |
InChI |
InChI=1S/C14H12INO/c1-10-7-8-12(9-13(10)15)16-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17) |
InChI Key |
FUEQCPYGTAOOHD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)I |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects
- Halogen Substituents: Iodo vs. Bromo: N-(2-Nitrophenyl)-4-bromo-benzamide () shares a halogenated benzamide core. The iodine atom in the target compound has a larger atomic radius (1.98 Å vs. bromine’s 1.85 Å), leading to increased steric hindrance and higher molecular weight. Iodo vs. Methoxy: 3-Iodo-4-methoxy-N-(3-methylphenyl)benzamide () replaces the methyl group with a methoxy substituent. Methoxy groups are electron-donating, increasing electron density on the aromatic ring, whereas iodine is weakly electron-withdrawing. This difference may alter reactivity in electrophilic substitution or hydrogen bonding interactions .
Methyl Substituents :
- The 4-methyl group in the target compound contributes to steric stabilization and may reduce metabolic oxidation compared to unsubstituted benzamides. For example, 4-methoxy-N-(3-methylphenyl)benzamide () shows a lower predicted boiling point (392.1°C) than the iodo analog, likely due to reduced molecular weight and intermolecular halogen bonding .
Molecular Weight and Physical Properties
A comparison of key physicochemical parameters is summarized below:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) |
|---|---|---|---|---|
| N-(3-Iodo-4-methylphenyl)benzamide | C₁₄H₁₂INO | ~357.18 (calculated) | - | - |
| 3-Iodo-4-methoxy-N-(3-methylphenyl)benzamide | C₁₅H₁₄INO₂ | 367.18 | 1.591 | 392.1 (predicted) |
| N-(2-Nitrophenyl)-4-bromo-benzamide | C₁₃H₉BrN₂O₂ | ~321.13 (calculated) | - | - |
| 4-Methoxy-N-(3-methylphenyl)benzamide | C₁₅H₁₅NO₂ | 241.29 | - | - |
The iodine atom significantly increases molecular weight and density compared to non-halogenated analogs. Predicted boiling points for iodo derivatives are higher due to stronger van der Waals interactions .
Pharmacological Potential
- HDAC Inhibition: The benzamide MS-275 (), a histone deacetylase (HDAC) inhibitor, demonstrates that substituted benzamides can exhibit brain-region-selective activity. While the target compound’s HDAC inhibition is unconfirmed, its iodo and methyl groups may enhance blood-brain barrier penetration compared to MS-275’s aminophenyl substituents .
- Antimicrobial and Anticancer Activity :
- Imidazole-substituted benzamides (e.g., 4-(1H-imidazol-1-yl)-N-(4-sulfamoylphenyl)benzamide in ) show potent antifungal and anticancer effects. The iodine atom in the target compound could similarly enhance interactions with microbial or cancer cell targets via halogen bonding .
- N-(3-Chloro-4-fluorophenyl)benzamide derivatives () highlight the role of halogens in bioactivity. Chloro and iodo substituents may exhibit complementary selectivity profiles depending on target enzyme active sites .
Structural-Activity Relationships (SAR)
- Electron-Donating vs. In contrast, the methyl group in the target compound may stabilize hydrophobic interactions .
- Steric Effects :
- Bulkier substituents like iodine may limit binding to shallow enzyme pockets but improve selectivity for deeper active sites, as seen in kinase inhibitors .
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